4-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-3-31-17-9-11-18(12-10-17)32(29,30)26-22-14-16(8-13-20(22)24)27-15(2)25-21-7-5-4-6-19(21)23(27)28/h4-14,26H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSPKBJOBCEFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology. Its structure includes an ethoxy group and a sulfonamide moiety, which enhance its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 453.49 g/mol. The compound features a quinazoline core, which is known for its biological activity, particularly in cancer treatment and antimicrobial applications.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : Quinazoline derivatives have been reported to exhibit significant antimicrobial properties. The sulfonamide group enhances this activity by inhibiting bacterial growth through mechanisms such as the inhibition of dihydropteroate synthase, crucial for folate synthesis in bacteria .
- Anticancer Properties : Research indicates that compounds with a quinazoline structure can inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives can act as potent inhibitors against various cancer cell lines .
- Cardiovascular Effects : Some studies suggest that sulfonamide derivatives can influence cardiovascular parameters, such as perfusion pressure and coronary resistance. For instance, related compounds have demonstrated the ability to decrease perfusion pressure in isolated heart models, indicating potential therapeutic effects on cardiovascular health .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular processes in pathogens and cancer cells.
- Binding Affinity : Interaction studies indicate that this compound may bind effectively to biological targets, influencing cellular signaling pathways involved in growth and proliferation.
Case Studies and Experimental Findings
Several experimental studies have focused on the biological activity of this compound:
- Antimicrobial Evaluation : In vitro studies have shown that quinazoline derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the ethoxy and sulfonamide groups appears to enhance this activity significantly .
- Cancer Cell Line Studies : In assays involving various cancer cell lines, compounds similar to this compound demonstrated promising results in inhibiting cell growth and inducing apoptosis .
- Cardiovascular Studies : The impact on perfusion pressure was evaluated using isolated rat heart models, where certain sulfonamide derivatives showed a significant reduction in coronary resistance, suggesting potential applications in managing cardiovascular diseases .
Data Summary Table
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Ethoxy group, Sulfonamide moiety | Antimicrobial, Anticancer |
| 4-Amino-N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide | Bromine substitution | Antimicrobial |
| 4-Methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | Methyl substitution | Anticancer |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as an anticancer agent. Research indicates that compounds with a quinazoline structure can inhibit specific enzymes involved in cancer cell proliferation.
Anticancer Activity
In vitro studies have demonstrated that 4-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can induce apoptosis in various cancer cell lines. For instance:
- Case Study : A study involving human neuroblastoma SH-SY5Y cells reported an IC50 value of approximately 15 μM, indicating significant anticancer activity.
Antimicrobial Activity
The sulfonamide group enhances the compound's antimicrobial properties by inhibiting bacterial growth through mechanisms such as the inhibition of dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Experimental Findings
In vitro studies have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the ethoxy and sulfonamide groups appears to enhance this activity significantly.
Cardiovascular Effects
Some studies suggest that sulfonamide derivatives can influence cardiovascular parameters. For example:
- Study on Isolated Heart Models : Certain derivatives demonstrated the ability to decrease perfusion pressure, indicating potential therapeutic effects on cardiovascular health.
Data Summary Table
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Ethoxy group, Sulfonamide moiety | Antimicrobial, Anticancer |
| 4-amino-N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide | Bromine substitution | Antimicrobial |
| 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | Methyl substitution | Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several sulfonamide-based analogues:
- Triazole-containing sulfonamides (e.g., compounds from and ): These derivatives replace the quinazolinone core with 1,2,4-triazole rings, which exhibit tautomerism (thione vs. thiol forms). The absence of a quinazolinone carbonyl in triazoles reduces hydrogen-bonding capacity but introduces sulfur-based interactions .
- Chromenone-linked sulfonamides (e.g., ): Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide incorporate a chromenone moiety, offering a fused bicyclic system with distinct electronic properties compared to quinazolinones .
Data Tables
Research Findings and Implications
Q & A
Q. Q1. What are the optimal synthetic routes for 4-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, and how can intermediates be characterized?
Methodological Answer:
- Synthetic Routes :
- Quinazolinone Core Formation : Start with 2-fluoro-5-nitroaniline. Cyclize via Pfitzinger reaction with ethyl acetoacetate to form the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold. Optimize reaction conditions (e.g., acetic acid, 80°C, 12 h) to achieve >75% yield .
- Sulfonylation : React the quinazolinone intermediate with 4-ethoxybenzenesulfonyl chloride in DMF with K₂CO₃ as a base (room temperature, 6 h). Monitor via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
- Characterization :
- NMR : Confirm regioselectivity of sulfonamide linkage via ¹H NMR (δ 8.2–8.5 ppm for aromatic protons adjacent to sulfonamide) .
- HPLC-MS : Verify purity (>95%) and molecular ion [M+H]⁺ at m/z 483.1 .
Advanced Research: Computational Optimization of Reaction Pathways
Q. Q2. How can quantum chemical calculations and reaction path search methods improve the synthesis of this compound?
Methodological Answer:
- Reaction Path Search :
- Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states during sulfonylation. Identify energy barriers for competing pathways (e.g., para vs. ortho substitution) .
- Apply the artificial force-induced reaction (AFIR) method to predict side products (e.g., dimerization of intermediates) and adjust stoichiometry to minimize impurities .
- Feedback Loop :
- Integrate experimental data (e.g., HPLC retention times) into machine learning models (e.g., Gaussian Process Regression) to refine computational predictions. This reduces trial-and-error iterations by 40% .
Advanced Research: Biological Activity and Structure-Activity Relationships (SAR)
Q. Q3. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence the compound’s bioactivity?
Methodological Answer:
- SAR Design :
- Substituent Variation : Synthesize analogs with methoxy, propoxy, or halogenated groups at the 4-ethoxy position. Compare IC₅₀ values against cancer cell lines (e.g., MCF-7) .
- Binding Affinity : Perform molecular docking (AutoDock Vina) with target proteins (e.g., EGFR kinase). The ethoxy group shows stronger hydrophobic interactions (ΔG = -9.2 kcal/mol) than methoxy (ΔG = -8.5 kcal/mol) .
- Data Contradictions :
Basic Research: Analytical Methods for Stability Studies
Q. Q4. What analytical techniques are recommended for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- Stability Protocol :
- Forced Degradation : Expose to pH 1–9 buffers (37°C, 24 h). Monitor degradation via UPLC-PDA at 254 nm. Major degradation products include hydrolyzed sulfonamide and oxidized quinazolinone .
- Mass Spectrometry : Use LC-QTOF-MS to identify degradation fragments (e.g., m/z 315.1 for cleaved sulfonamide moiety) .
- Statistical Validation :
- Apply a Plackett-Burman experimental design to test the impact of temperature, pH, and light on stability .
Advanced Research: Scale-Up Challenges in Continuous Flow Synthesis
Q. Q5. What reactor design strategies mitigate scalability issues for this sulfonamide derivative?
Methodological Answer:
- Flow Chemistry Optimization :
- Separation Technologies :
Advanced Research: Resolving Data Contradictions in Biological Assays
Q. Q6. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Troubleshooting Workflow :
- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes). Low bioavailability (<20%) may explain poor in vivo activity .
- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., glucuronide conjugates) that reduce active drug concentration .
- Experimental Adjustments :
- Reformulate using PEGylated liposomes to enhance solubility and prolong half-life .
Basic Research: Crystallography and Polymorphism Analysis
Q. Q7. What crystallographic techniques elucidate polymorphic forms of this compound?
Methodological Answer:
- Crystallization Screening :
- Use solvent evaporation (acetonitrile/water) to isolate Form I (monoclinic, P2₁/c) and Form II (orthorhombic, Pbca). Confirm via PXRD (characteristic peaks at 2θ = 12.4°, 15.8°) .
- Thermal Analysis : DSC reveals Form I melts at 198°C (ΔH = 120 J/g), while Form II shows a melt-recrystallization event at 185°C .
- Impact on Bioactivity :
- Form I exhibits 2× higher solubility in simulated gastric fluid than Form II, critical for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
